Peroxydecanoic acid

Description

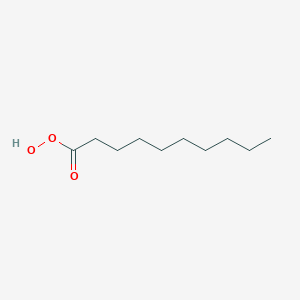

Structure

3D Structure

Properties

CAS No. |

14156-10-6 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

decaneperoxoic acid |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h12H,2-9H2,1H3 |

InChI Key |

CODXQVBTPQLAGA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OO |

Canonical SMILES |

CCCCCCCCCC(=O)OO |

Other CAS No. |

14156-10-6 |

Synonyms |

Peroxydecanoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Peroxydecanoic Acid

Direct Synthesis Approaches

Direct synthesis represents the most common and well-documented approach for producing peroxydecanoic acid. These methods involve the direct peroxidation of the parent carboxylic acid.

The most conventional method for synthesizing peroxydecanoic acid is through the acid-catalyzed reaction of decanoic acid with hydrogen peroxide. wikipedia.orggoogle.com This equilibrium reaction is typically facilitated by a strong mineral acid, such as concentrated sulfuric acid, which acts as a catalyst. google.commdpi.comrsc.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the mineral acid. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by hydrogen peroxide. A subsequent elimination of a water molecule yields the peroxycarboxylic acid. polymtl.ca The reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants. wikipedia.org

A common laboratory-scale procedure involves dissolving decanoic acid in concentrated sulfuric acid (e.g., 95 wt%), cooling the mixture in an ice bath to approximately 10°C, and then slowly adding a concentrated solution of hydrogen peroxide (e.g., 50 wt%) dropwise. rsc.orgcam.ac.uk It is crucial to control the temperature during the addition of hydrogen peroxide, ensuring it does not exceed 30°C to maintain reaction stability and prevent decomposition. rsc.org This method has been shown to produce peroxydecanoic acid with high yields, often exceeding 90%. rsc.org

| Parameter | Condition | Reference |

| Reactants | Decanoic acid, Hydrogen Peroxide (50 wt%) | rsc.org |

| Catalyst | Sulfuric Acid (95 wt%) | rsc.org |

| Reactant Ratio | 1.5 equivalents of H₂O₂ | rsc.org |

| Temperature | 10°C (initial), not exceeding 30°C | rsc.org |

| Yield | 90-95% | rsc.org |

This interactive table summarizes typical reaction conditions for the synthesis of peroxydecanoic acid via mineral acid-catalyzed peroxidation.

While effective, the use of strong, soluble mineral acids like sulfuric acid presents challenges, including corrosive conditions and difficulties in separating the catalyst from the final product. mdpi.comatlantis-press.com

To address the drawbacks of homogeneous mineral acid catalysis, novel procedures for the preparation of aliphatic peracids have been developed. A significant advancement is the use of solid acid catalysts, such as acidic ion-exchange resins (e.g., Dowex 50, Amberlite IR-120). google.commdpi.com These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. mdpi.comatlantis-press.com For instance, catalysts like Nafion-H, a solid perfluorinated resinsulfonic acid, have been effectively used in the synthesis of peracetic acid, a process that can be extrapolated to longer-chain acids like decanoic acid. atlantis-press.com

Another innovative approach to enhance peracid yield is the azeotropic removal of water from the reaction mixture. acs.org Since the peroxidation of carboxylic acids is an equilibrium-limited reaction, continuously removing water—a byproduct—drives the reaction toward the formation of the peracid product. acs.org This method is particularly useful for preparing anhydrous solutions of peracids in organic solvents. acs.org

Alternative Synthetic Routes to Peroxydecanoic Acid Analogues

Beyond the direct peroxidation of decanoic acid, other synthetic routes are available for producing peroxycarboxylic acids in general, which can be applied to synthesize analogues of peroxydecanoic acid. These methods often start from different precursors.

One established alternative involves the autoxidation of aldehydes with oxygen. wikipedia.orggoogle.com In this process, an aldehyde is oxidized to the corresponding peroxycarboxylic acid. However, the peracid product can further react with the starting aldehyde to form two molecules of carboxylic acid, which can affect the final yield. wikipedia.org

Another route starts from carboxylic acid derivatives such as acid chlorides or anhydrides. wikipedia.orggoogle.com Reacting an acid chloride with hydrogen peroxide can produce the corresponding peroxyacid and hydrochloric acid. wikipedia.org Similarly, cyclic anhydrides can be converted to monoperoxyacids by treatment with hydrogen peroxide. wikipedia.org

A more distinct process has been patented for producing peracids from aliphatic hydroxy carboxylic acids. osti.gov This method involves the decarboxylation of lower aliphatic hydroxy acids (like lactic acid or glycolic acid) to form the corresponding aldehydes. These aldehydes are then separated and reacted with oxygen to form the peracid analogues. osti.gov This pathway represents a significant departure from the direct use of carboxylic acids as starting materials.

Reaction Kinetics and Mechanistic Investigations of Peroxydecanoic Acid

Oxidation Reaction Kinetics and Mechanisms

Peroxydecanoic acid serves as an effective oxidizing agent for a variety of organic substrates, including nitrogen-containing heterocyclic compounds and unsaturated terpenoids. researchgate.netresearchgate.netgithub.io The kinetics of these oxidation reactions are typically governed by a second-order kinetic equation. researchgate.netjocpr.com

The oxidation mechanism generally involves an initial, rapid formation of an intermediate complex between the substrate and peroxydecanoic acid. researchgate.net This complex subsequently decomposes in a slower, rate-determining step to yield the final oxidized products. researchgate.net

The reaction medium has a significant effect on the rate of oxidation. github.ioresearchgate.netresearchgate.net Studies on the oxidation of pyridine (B92270), quinoline (B57606), and acridine (B1665455) by peroxydecanoic acid have shown that the oxidation rate increases in the order of Pyridine < Quinoline < Acridine. researchgate.net The solvent's polarizability, polarization, and basicity have been shown to influence the oxidation process. researchgate.net Correlation equations have been established to link the rate constants with the physicochemical parameters of the solvents. github.ioresearchgate.net

The epoxidation of terpenoids like α-pinene, limonene (B3431351), and linalool (B1675412) with peroxydecanoic acid has also been studied. researchgate.netvnu.edu.uaresearchgate.net These reactions also follow second-order kinetics. researchgate.net

Table 3: Second-Order Effective Rate Constants for the Epoxidation of Terpenoids by Peroxydecanoic Acid in Methylene (B1212753) Chloride

| Substrate | Rate Constant, k (L mol⁻¹ min⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| α-pinene | 3.6 | 297 | researchgate.netjocpr.com |

| Limonene (to epoxide) | 2.1 | 295 | researchgate.netjocpr.com |

| Limonene oxide (to dioxide) | 0.052 | 295 | researchgate.netjocpr.com |

The effective activation energies for these oxidation reactions have also been determined, highlighting the influence of both the substrate structure and the solvent medium on the reaction energetics. researchgate.netresearchgate.net

Epoxidation Reactions with Unsaturated Organic Substrates

The epoxidation of unsaturated organic compounds, particularly those of natural origin like terpenoids, represents a significant application of peroxydecanoic acid. The kinetics and stoichiometry of these reactions provide insight into the reactivity of the peroxy acid and the substrate's structural influences.

Kinetics of Terpenoid Epoxidation (e.g., α-pinene, limonene, limonene oxide)

The study of the epoxidation of individual terpenoids with peroxydecanoic acid in a methylene chloride medium has shown that the kinetics are governed by a second-order kinetic equation. researchgate.netjocpr.com The reactions demonstrate that both the nature of the terpenoid and the oxidizer influence the reaction kinetics. researchgate.net

Research conducted using iodometric titration to follow the reaction progress has determined the second-order effective rate constants for several common terpenoids. researchgate.netjocpr.com For α-pinene at 297 K, the rate constant is 3.6 L mol⁻¹ min⁻¹. researchgate.netjocpr.com Limonene, which possesses two double bonds, undergoes a two-step epoxidation. The rate constant for the initial epoxidation to form limonene oxide at 295 K is 2.1 L mol⁻¹ min⁻¹. researchgate.netjocpr.com The subsequent epoxidation of limonene oxide to limonene dioxide proceeds at a significantly slower rate, with a rate constant of 0.052 L mol⁻¹ min⁻¹ at 295 K. researchgate.netjocpr.com This difference in rates highlights the deactivation effect of the first epoxide group on the reactivity of the remaining double bond.

Table 1: Second-Order Effective Rate Constants for Terpenoid Epoxidation by Peroxydecanoic Acid

| Terpenoid | Product | Rate Constant (k_eff) | Temperature (K) |

|---|---|---|---|

| α-pinene | α-pinene oxide | 3.6 L mol⁻¹ min⁻¹ | 297 |

| Limonene | Limonene oxide | 2.1 L mol⁻¹ min⁻¹ | 295 |

| Limonene oxide | Limonene dioxide | 0.052 L mol⁻¹ min⁻¹ | 295 |

Stoichiometry of Epoxidation Processes

The stoichiometry of the epoxidation reaction is directly related to the number of olefinic double bonds in the substrate molecule that are accessible for reaction. Kinetic studies have been used to determine the molar consumption of peroxydecanoic acid per mole of terpenoid.

For the epoxidation of α-pinene, which contains a single endocyclic double bond, it was determined that 1 mole of peroxydecanoic acid is consumed for every 1 mole of α-pinene, indicating a 1:1 stoichiometry. researchgate.net In the case of limonene, which has both an endocyclic and an exocyclic double bond, a total of 2 moles of peroxydecanoic acid are consumed per 1 mole of limonene to achieve complete epoxidation to limonene dioxide. researchgate.net This 1:2 stoichiometry confirms the reaction occurs at both unsaturated sites.

Oxidation of Nitrogen-Containing Heterocyclic Compounds by Peroxydecanoic Acid

Peroxydecanoic acid is also an effective reagent for the N-oxidation of heterocyclic aromatic compounds. The reactivity is influenced by the electronic and steric properties of the heterocyclic substrate.

Reaction Rate Dependence on Substrate Structure (e.g., pyridine, quinoline, acridine)

Investigations into the oxidation of a series of aromatic nitrogen-containing compounds by peroxydecanoic acid have revealed a clear trend in reaction rates related to the substrate's structure. science.govscience.gov The rate of oxidation increases with the increasing size and electron-donating ability of the aromatic system. researchgate.net Specifically, the oxidation rate was found to grow in the series: pyridine < quinoline < acridine. researchgate.netresearchgate.netresearchgate.net

This trend can be attributed to the increasing nucleophilicity of the nitrogen atom as the extent of the conjugated π-system grows, which facilitates the electrophilic attack by the peroxy acid. Conversely, the presence of substituents in the α-position relative to the nitrogen atom significantly lowers the reaction rate compared to their unsubstituted counterparts, likely due to steric hindrance. science.govscience.govresearchgate.net

Intermediate Complex Formation and Decomposition Kinetics

The mechanism for the oxidation of these nitrogen-containing compounds by peroxydecanoic acid is proposed to occur in two main stages. science.govscience.govresearchgate.net The first stage involves the rapid, reversible formation of an intermediate complex between the heterocyclic compound and the peroxy acid. researchgate.netresearchgate.net This is followed by the slower, rate-determining decomposition of this complex into the final N-oxide product and decanoic acid. science.govscience.govresearchgate.net

A kinetic equation describing this process has been proposed, and researchers have calculated the equilibrium constants for the intermediate complex formation (Keq) as well as the constants for its decomposition (k₂) in different solvents like acetone (B3395972) and benzene. researchgate.netresearchgate.netresearchgate.net The nature of the solvent was shown to influence the numerical values of both the formation and decomposition constants. researchgate.netresearchgate.net For instance, the introduction of acetic acid into the reaction medium for the oxidation of pyridine drastically slows the process, as the acetic acid competes in forming compounds with the pyridine, thereby reducing the concentration of the reactive intermediate with peroxydecanoic acid. researchgate.netresearchgate.net

Influence of Solvent Properties on Peroxydecanoic Acid Reaction Rates and Activation Energies

The choice of solvent has a pronounced effect on the kinetics and thermodynamics of reactions involving peroxydecanoic acid. The solvent can influence reactivity by solvating the reactants and the transition state to different extents. github.iowikipedia.org

Studies on the epoxidation of α-pinene and the oxidation of heterocyclic compounds like quinoline and acridine have demonstrated that the reaction medium significantly affects both the rate of the process and the effective activation energies. researchgate.netresearchgate.netgithub.ioresearchgate.net For the oxidation of quinoline, a linear relationship between the enthalpy (ΔН≠) and entropy (ΔЅ≠) of the transition state suggests a compensation effect across the series of solvents studied. github.io

Multifactorial correlation equations have been developed to link the reaction rate constants and activation energies to various physicochemical parameters of the solvents, such as polarity, polarizability, basicity, electrophilicity, and Hildebrand's solubility parameter. researchgate.netgithub.iogithub.io For the oxidation of pyridine, it was concluded that the basicity and polarity of the solvent have a decisive influence on the reaction rate, whereas the polarizability and electrophilicity of the medium have a negligible effect. researchgate.netresearchgate.net In the oxidation of acridine, solvent polarizability, polarization, and basicity were found to affect the process, while electrophilicity and molar volume had little influence on the rate. researchgate.netgithub.io Similarly, for quinoline, parameters including polarizability, basicity, and electrophilicity were shown to impact the oxidation process. github.io These correlations underscore the complex role of solvent-solute interactions in controlling the reaction outcomes.

Table 2: Activation Energies for Quinoline Oxidation by Peroxydecanoic Acid in Various Solvents

| Solvent | Activation Energy (Ea), kJ/mol |

|---|---|

| Benzene | 75.6 |

| Toluene | 73.5 |

| CCl₄ | 68.9 |

| Chlorobenzene | 64.3 |

| 1,2-Dichloroethane | 53.4 |

| Acetone | 48.0 |

| Acetonitrile | 44.2 |

| Dioxane | 71.0 |

Data derived from graphical representations and textual descriptions in cited literature. github.io

Advanced Analytical Techniques for Peroxydecanoic Acid Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, specific functional groups and bonding arrangements can be identified.

Infrared Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. savemyexams.comstudymind.co.uk For peroxycarboxylic acids like peroxydecanoic acid, IR spectroscopy provides key information about its structure. The presence of a carbonyl group (C=O) within the peroxycarboxylic acid functional group gives rise to a characteristic absorption peak. spectroscopyonline.com In one study, the carbonyl of a peroxycarboxylic acid showed a peak at approximately 1720 cm⁻¹. google.com Another study on peracetic acid identified a characteristic peak at 1753 cm⁻¹. researchgate.net The O-H bond in the carboxylic acid group also produces a broad absorption band, typically in the range of 2500-3300 cm⁻¹. spectroscopyonline.comresearchgate.net The analysis of these characteristic peaks allows for the structural confirmation of peroxydecanoic acid. aidic.it

Table 1: Characteristic Infrared Absorption Frequencies for Peroxycarboxylic Acids

| Functional Group | Bond | Wavenumber (cm⁻¹) | Appearance |

| Carbonyl | C=O | ~1720 - 1753 | Strong, Sharp |

| Hydroxyl | O-H | ~2500 - 3300 | Strong, Broad |

| Carbon-Oxygen | C-O | ~1210 - 1320 |

Note: The exact wavenumber can vary depending on the molecular structure and the sample's physical state.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating individual components from a mixture, a common requirement when analyzing peroxydecanoic acid, which is often present alongside its corresponding carboxylic acid and other compounds.

High-Performance Liquid Chromatography (HPLC) for Peroxyacid Mixtures

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of peroxycarboxylic acids. nih.govacs.orgresearchgate.net In a typical setup, a reversed-phase C18 column is employed. cam.ac.ukresearchgate.net The separation of peroxydecanoic acid from its corresponding carboxylic acid, capric acid, is achievable due to differences in their polarities. cam.ac.uk Generally, the carboxylic acid elutes before the corresponding peroxy acid. cam.ac.uk

Gradient elution is often used to effectively separate a mixture of acids and peroxy acids. cam.ac.uknih.gov A mobile phase consisting of a mixture of solvents like water with a small percentage of formic acid, acetonitrile, and water can be used. cam.ac.uk The detection is commonly performed using a UV-Vis detector. researchgate.netoup.com The development of direct HPLC methods, without the need for derivatization, has simplified the analysis of peroxyacids. oup.comseparationmethods.com

A study successfully separated three monocarboxylic acids and their corresponding peroxy acids, including capric acid and peroxycapric acid (peroxydecanoic acid), using HPLC. The chromatogram showed that the carboxylic acids elute about 1-1.5 minutes before their peroxy acid counterparts. cam.ac.uk

Gas Chromatography (GC) Applications for Volatile Peroxyacid Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. libretexts.org However, peroxycarboxylic acids themselves are often not volatile or stable enough for direct GC analysis. nih.gov Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable derivatives. libretexts.orgnih.gov Silylation is a common derivatization technique where the active hydrogen in the peroxyacid group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz This process increases the volatility of the compound, making it suitable for GC analysis. gcms.cz

The analysis of these TMS derivatives by GC coupled with a mass spectrometer (GC-MS) allows for both separation and identification. nih.govnih.govavantiresearch.com This approach has been successfully used for the analysis of other thermally labile hydroperoxides and a representative peracid, 3-chloroperoxybenzoic acid, which was analyzed as its TMS peroxyester. nih.gov While direct GC analysis of peroxydecanoic acid is challenging, the use of derivatization makes GC a viable, albeit indirect, analytical tool. vnu.edu.uanuph.edu.ua

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. nih.govacs.orgresearchgate.net

MS/MS Fragmentation Pattern Elucidation for Peroxydecanoic Acid Functionalities

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of complex molecules like peroxydecanoic acid. cam.ac.ukacs.org By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, characteristic fragmentation patterns can be identified, allowing for unambiguous identification even in complex mixtures. cam.ac.ukacs.orgnih.gov

In negative mode electrospray ionization (ESI), peroxydecanoic acid is detected as the deprotonated molecule, [M-H]⁻. cam.ac.ukacs.org Systematic investigations into the fragmentation of aliphatic peroxy acids have revealed distinct patterns that differentiate them from their corresponding carboxylic acids. acs.orgnih.gov A key diagnostic feature for linear peroxymonocarboxylic acids, including peroxydecanoic acid, is the neutral loss of CH₂O₂ (46 Da). cam.ac.ukacs.orgacs.org This fragmentation pathway is not observed for the corresponding carboxylic acids. cam.ac.ukacs.org

The MS/MS spectra of peroxyacid [M-H]⁻ precursor ions are typically dominated by the product ion resulting from this [M-H-CH₂O₂]⁻ loss. cam.ac.ukacs.org Another, usually minor, fragmentation pathway observed is the neutral loss of a water molecule (H₂O), resulting in an [M-H-H₂O]⁻ ion. cam.ac.ukacs.org In contrast, the MS/MS spectra of the corresponding monocarboxylic acids primarily show only the loss of water. cam.ac.uk The systematic study of these fragmentation patterns provides a reliable method for distinguishing peroxy acids from carboxylic acids in complex samples, such as atmospheric aerosols. cam.ac.ukacs.orgnih.gov

Below is a table summarizing the characteristic MS/MS fragmentation of peroxydecanoic acid.

| Precursor Ion | Fragmentation Pathway | Product Ion | Significance |

| [M-H]⁻ | Neutral loss of CH₂O₂ | [M-H-CH₂O₂]⁻ | Diagnostic for linear peroxy acids |

| [M-H]⁻ | Neutral loss of H₂O | [M-H-H₂O]⁻ | Minor fragment, also seen in carboxylic acids |

Titrimetric and Spectrophotometric Quantification Methods

While mass spectrometry excels at identification, titrimetric and spectrophotometric methods are often employed for the quantification of peroxydecanoic acid, especially in process control and bulk analysis.

Iodometric titration is a classical and widely used redox titration method for determining the concentration of oxidizing agents, including peroxycarboxylic acids like peroxydecanoic acid. scribd.comd-nb.info The method is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxy acid in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, typically using a starch indicator to detect the endpoint. mdpi.comijpsr.com

The fundamental reactions are:

RCO₃H + 2I⁻ + 2H⁺ → RCOOH + I₂ + H₂O

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A significant challenge in the analysis of peroxy acid solutions is the common presence of hydrogen peroxide (H₂O₂), which also oxidizes iodide, albeit at a much slower rate. scribd.comgoogle.com To selectively determine the peroxydecanoic acid content, the titration is often performed at cold temperatures (e.g., in an ice bath) and the results are extrapolated back to time zero. scribd.comgoogle.com This procedure minimizes the contribution of the slower reaction of hydrogen peroxide with iodide. scribd.com Alternatively, the hydrogen peroxide can be selectively decomposed or its interference suppressed before the titration of the peroxy acid. d-nb.infogoogle.com

This method is valuable for monitoring the progress of reactions involving peroxydecanoic acid, such as in epoxidation reactions of unsaturated compounds. nuph.edu.uavnu.edu.uaresearchgate.net By taking aliquots of the reaction mixture at different times and titrating the excess peroxy acid, the reaction kinetics can be determined. nuph.edu.uavnu.edu.uaresearchgate.net

A summary of a typical iodometric titration procedure is presented below.

| Step | Procedure | Purpose |

| 1 | A known amount of the sample containing peroxydecanoic acid is added to an acidic solution of potassium iodide. | Oxidation of iodide to iodine by the peroxy acid. |

| 2 | The solution is kept in the dark for a specific period. | To allow the reaction to complete. |

| 3 | The liberated iodine is titrated with a standard sodium thiosulfate solution. | To quantify the amount of iodine produced. |

| 4 | A starch indicator is added near the endpoint. | To visually detect the endpoint of the titration (disappearance of the blue color). |

Spectrophotometric methods offer a sensitive alternative for the quantification of peroxy compounds and are particularly useful for determining low concentrations. A common method involves the formation of a colored complex with a metal ion, where the absorbance of the complex is proportional to the concentration of the analyte.

For the determination of peroxides, titanium(IV) is a well-established reagent. google.commdpi.com In an acidic solution, titanium(IV) ions react with hydrogen peroxide to form a stable and intensely yellow-orange colored complex, often referred to as the pertitanic acid complex. mdpi.comresearchgate.net The maximum absorbance of this complex is typically around 400-410 nm. mdpi.comresearchgate.netscirp.org

While this method is highly specific for peroxides, it does not inherently distinguish between hydrogen peroxide and peroxycarboxylic acids. google.com Therefore, it is often used to determine the total peroxide content or in systems where hydrogen peroxide is the primary species of interest after reaction or decomposition of the peroxy acid. researchgate.net To specifically quantify a peroxy acid in the presence of H₂O₂, a two-step method can be employed where H₂O₂ is measured first using a reagent that reacts selectively with it, such as titanium oxide oxalate (B1200264) (TiO-Ox), before determining the total peroxide concentration. researchgate.net

The development of reagents based on titanium(IV) compounds dissolved in lower aliphatic alcohols allows for the determination of peroxides in both aqueous and organic solutions. google.com This is advantageous as it creates a homogeneous phase with the sample solution for accurate photometric measurement. google.com The sensitivity of these methods can be very high, with detection limits reaching the parts-per-million (ppm) level. scirp.orgrsc.org

The table below outlines the key aspects of the Ti(IV) spectrophotometric method.

| Reagent | Analyte | Complex Formed | Wavelength of Max. Absorbance (λmax) |

| Titanium(IV) sulfate/chloride in acid | Peroxides (H₂O₂ and RCO₃H) | Yellow-orange Ti(IV)-peroxide complex | ~400-410 nm |

Computational and Theoretical Chemistry Studies of Peroxydecanoic Acid

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the mechanisms of chemical reactions, including those involving peroxy acids. While specific DFT studies on the reaction pathways of peroxydecanoic acid are not abundant in publicly available literature, the methodology has been extensively used for similar organic acids and peroxides, providing a framework for understanding its potential reactivity.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. For peroxydecanoic acid, this would be particularly valuable for studying its decomposition pathways. The decomposition of organic acids can proceed through various mechanisms, such as dehydrogenation or dehydration. For instance, studies on formic acid decomposition on catalyst surfaces have used DFT to determine the activation energy barriers for different pathways, revealing that the formation of CO2 is often the main product. osti.gov

In the context of peroxydecanoic acid, DFT could elucidate the homolytic cleavage of the peroxide bond (O-O), a key step in many of its reactions. The calculated energy barriers for such processes provide insights into the conditions required for these reactions to occur. Furthermore, DFT can be used to study the influence of catalysts on the decomposition of peroxy acids. For example, the catalytic decomposition of peroxydecanoic acid in the presence of metal ions has been investigated, and DFT could be used to model the interactions between the peroxy acid and the metal catalyst, explaining the observed reaction rates in various organic solvents. researchgate.net

A hypothetical DFT study on the decomposition of peroxydecanoic acid might involve the following steps and yield data similar to that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Activation Energies for Peroxydecanoic Acid Decomposition Pathways

| Reaction Pathway | Description | Activation Energy (kcal/mol) |

| O-O Homolysis | Homolytic cleavage of the peroxide bond to form two radical species. | 30 - 40 |

| Decarboxylation | Loss of CO2 from the carboxyl group. | 45 - 55 |

| C-C Bond Cleavage | Scission of a carbon-carbon bond in the alkyl chain. | 70 - 80 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT studies. The actual values would require specific calculations.

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., CASSCF, UQCISD)

For reactions involving complex electronic structures, such as those with bond breaking and formation or electronically excited states, more advanced quantum chemical methods are often required. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Unrestricted Quadratic Configuration Interaction with Single and Double excitations (UQCISD) can provide a more accurate description of the electronic states involved.

While specific CASSCF or UQCISD studies on peroxydecanoic acid are not readily found, these methods are instrumental in elucidating reaction mechanisms of similar reactive species. For instance, quantum-chemical analysis has been used to study the disproportionation of peroxyl radicals, which are key intermediates in the reactions of peroxy acids. researchgate.net Such calculations can determine the enthalpy changes of these reactions and provide a deeper understanding of the antioxidant activity of related compounds.

For peroxydecanoic acid, these high-level quantum chemical calculations could be used to:

Accurately model the potential energy surfaces of its reactions, especially those involving radical intermediates.

Investigate the nature of the transition states to understand the stereochemistry of reactions.

Study photochemical reactions by calculating the energies of excited states and the probabilities of transitions between them.

The application of these methods, although computationally expensive, provides a level of detail that is often necessary for a complete understanding of complex reaction mechanisms.

Molecular Modeling of Peroxyacid Interactions and Transformations

Molecular modeling, encompassing techniques like molecular dynamics (MD) simulations, allows for the study of the behavior of molecules over time. These simulations can provide insights into the interactions of peroxydecanoic acid with other molecules, such as substrates in an enzymatic reaction or components of a formulation.

MD simulations can be used to understand how peroxydecanoic acid molecules behave in different environments, such as in aqueous solution or at an interface. For example, a study on palmitic acid, a fatty acid with a similar alkyl chain length, used molecular dynamics to investigate its interaction with high-pressure CO2, revealing how temperature and pressure affect its solubility. nih.gov Similar simulations could be applied to peroxydecanoic acid to understand its solubility and partitioning behavior in various solvent systems.

In the context of its applications, molecular modeling can be used to study the interaction of peroxydecanoic acid with biological macromolecules. For instance, molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, could be used to model the interaction of peroxydecanoic acid with the active site of an enzyme. Studies have used this approach to investigate the substrate specificity of peroxidases, providing insights into which molecules can bind to the enzyme's active site. mdpi.comnih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Peroxydecanoic Acid with a Hypothetical Enzyme Active Site

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR 8, PHE 21, LEU 45 |

| Type of Interaction | Hydrogen bonding, hydrophobic interactions |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Prediction of Reactivity and Stability Parameters through Computational Approaches

Computational chemistry offers a suite of tools for predicting the reactivity and stability of molecules without the need for experimental measurements. Key parameters such as the acid dissociation constant (pKa), bond dissociation energies, and redox potentials can be calculated with reasonable accuracy.

The pKa is a critical parameter that influences the reactivity and solubility of peroxydecanoic acid. Computational methods for pKa prediction have advanced significantly, with approaches combining quantum mechanical calculations with machine learning showing great promise. optibrium.com These methods can predict the pKa of a wide range of compounds with good accuracy. rowansci.comkyushu-u.ac.jpnih.govsemanticscholar.org For peroxydecanoic acid, an accurate pKa prediction would be crucial for understanding its behavior in different pH environments.

The stability of the peroxide bond is another key characteristic. Computational methods can be used to calculate the O-O bond dissociation energy (BDE). A higher BDE would indicate a more stable peroxide. These calculations can help in assessing the thermal stability of peroxydecanoic acid and its propensity to undergo radical-initiated reactions.

Furthermore, computational approaches can be used to predict other reactivity descriptors. For example, the electrophilicity and nucleophilicity indices, derived from DFT calculations, can provide a quantitative measure of the reactivity of peroxydecanoic acid in polar reactions. mdpi.com

Table 3: Computationally Predicted Reactivity and Stability Parameters for Peroxydecanoic Acid (Illustrative)

| Parameter | Predicted Value | Method |

| pKa | 8.1 | QM/MM with Machine Learning Correction |

| O-O Bond Dissociation Energy | 35 kcal/mol | DFT (B3LYP/6-31G*) |

| Electrophilicity Index (ω) | 2.5 eV | DFT |

Note: The values in this table are illustrative and would need to be determined through specific computational studies.

Applications in Advanced Chemical Synthesis and Catalysis

Role in Epoxidation Chemistry for Polymer Precursors (e.g., Polyepoxides)

Peroxyacids, including peroxydecanoic acid, are exceptionally versatile for the epoxidation of unsaturated compounds, particularly in the synthesis of polyepoxides which serve as precursors for plasticizers, resins, and adhesives. researchgate.netresearchgate.net This process, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to a carbon-carbon double bond in an alkene, resulting in the formation of an epoxide (or oxirane). youtube.com

The reaction is highly valued for its characteristic high yields and selectivity. researchgate.netresearchgate.net In the context of producing polymer precursors, the unsaturated fatty acids found in vegetable oils are common substrates. wikipedia.org The epoxidation of these oils with a peroxyacid converts the double bonds within the fatty acid chains into epoxide groups. wikipedia.org These resulting epoxidized oils are key intermediates in the polymer industry. The general mechanism involves a concerted process where the peroxyacid approaches the alkene, and in a single step, the oxygen is transferred, forming the epoxide ring and a carboxylic acid as a byproduct. youtube.com

The synthesis of epoxides can be performed using various peroxy acids. youtube.com These reactions are fundamental in converting simple alkenes into valuable, reactive intermediates like epoxides, which are the foundational building blocks for polyepoxide resins. wikipedia.orgyoutube.com

Catalytic Oxidation Systems Involving Peroxydecanoic Acid

Peroxydecanoic acid is integral to various catalytic oxidation systems where it acts as an oxygen donor. These systems are designed to enhance reaction rates and selectivity for the oxidation of a wide range of organic substrates. wikipedia.org

In metal-catalyzed oxidation reactions, peroxydecanoic acid serves as a potent oxidant. The catalysts, typically transition metal ions, facilitate the decomposition of the peroxyacid to generate highly reactive intermediates. mdpi.com Homogeneous catalysis often employs carboxylates of metals such as cobalt, iron, and manganese, which are soluble in organic media. wikipedia.org

The activation of peroxyacids like peracetic acid (PAA) by transition metals has been studied extensively and provides a model for the behavior of peroxydecanoic acid. mdpi.com The interaction between the metal ion and the peroxyacid leads to the formation of various reactive species. For instance, the reaction between Fe(II) and a peroxyacid is known to be very rapid and can generate carbon-centered radicals (like CH₃C(O)O•), hydroxyl radicals (•OH), and high-valent metal species such as ferryl ions (Fe(IV)). nih.gov These species are powerful oxidants capable of reacting with a wide array of organic compounds. nih.gov The catalytic cycle may involve the generation of an acylperoxyl radical, which is a key intermediate in the oxidation process. rsc.org

| Catalyst Type | Metal Ion Examples | Reactive Species Generated from Peroxyacid |

| Transition Metal Salts | Co(II), Fe(II), Mn(II), Cu(II) | Acylperoxyl radicals (RC(O)OO•), Acyloxyl radicals (RC(O)O•), Hydroxyl radicals (•OH), High-valent metal-oxo species (e.g., Fe(IV)) |

This table is based on analogous reactions with peracetic acid and general principles of metal-catalyzed peroxyacid decomposition. mdpi.comnih.govrsc.org

Catalysis is broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst exists in a different phase from the reactants. libretexts.orgsavemyexams.com Peroxydecanoic acid finds application in both domains.

Homogeneous catalysis offers high reactivity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. ethz.ch In these systems, soluble metal complexes, such as the metal carboxylates mentioned previously, catalyze oxidation reactions using peroxydecanoic acid as the terminal oxidant. wikipedia.orgmdpi.com

Heterogeneous catalysis provides the significant practical advantage of easy catalyst separation and recycling. ethz.ch In the context of peroxyacids, heterogeneous catalysts can be used both for their synthesis and their subsequent reactions. For example, solid acid catalysts like ion-exchange resins (e.g., Amberlite) are used to catalyze the formation of peroxyacids from the corresponding carboxylic acid and hydrogen peroxide. researchgate.net Similarly, solid metal oxides are being explored as robust heterogeneous catalysts for bleaching and oxidation processes involving peracids. cardiff.ac.uk

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration or centrifugation |

| Active Sites | Usually well-defined, single-atom sites | Often poorly defined, surface-dependent |

| Reaction Conditions | Generally milder temperatures | Can operate at higher temperatures |

| Mass Transfer | High diffusivity, no limitations | Can be limited by diffusion to the catalyst surface |

| Selectivity | Often high | Can be lower due to varied active sites |

This table is a generalized comparison based on established principles of catalysis. ethz.ch

A frontier in catalysis involves the use of metal oxoclusters (MOCs), which are discrete, polynuclear metal-oxygen clusters. rsc.org When stabilized by ionic liquids (ILs), these IL-MOCs exhibit enhanced stability and catalytic activity. rsc.orgresearchgate.net The ionic liquid environment can be tuned to protect the cluster and dissolve diverse substrates, making them highly effective catalysts for reactions like oxidation and epoxidation. rsc.org

A specific example is the development of ionic liquid-stabilized vanadium oxo-clusters for the oxidation of alkanes. rsc.org In one study, vanadium oxo-clusters were stabilized by a tetrabutylammonium (B224687) picolinate (B1231196) ionic liquid. The resulting catalyst was highly active for the oxidation of cyclohexane (B81311) using an oxidant, operating via a hydroxyl radical mechanism. rsc.org The research demonstrated that the specific nature of the active vanadium species (e.g., trimer vs. dimer) was dependent on the ratio of the ionic liquid to the vanadium, allowing for the tuning of catalytic activity. rsc.org A key advantage of such systems is the potential for catalyst recovery and reuse, a crucial aspect of sustainable chemistry. researchgate.netrsc.org

Advanced Oxidation Processes (AOPs) Utilizing Peroxydecanoic Acid

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to remove persistent organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of extremely reactive oxidizing species, most notably the hydroxyl radical (•OH). wikipedia.orgmdpi.com

Peroxyacid-based AOPs, particularly those using peracetic acid, have been extensively researched and serve as a strong model for the potential of peroxydecanoic acid in this field. mdpi.comscljs1975.com The activation of the peroxyacid is key to generating the reactive radicals. This can be achieved through various methods, including the addition of transition metal ions or exposure to ultraviolet (UV) light. scljs1975.com

The Fe(II)/Peroxyacid system is a prominent example of a metal-activated AOP. nih.gov The reaction between Fe(II) and the peroxyacid is extremely fast and produces a cascade of reactive species, including carbon-centered radicals and potentially Fe(IV) species, in addition to hydroxyl radicals. nih.gov This multi-radical system leads to the rapid and efficient degradation of a wide range of contaminants, such as pharmaceuticals and dyes in water. nih.gov While many studies focus on peracetic acid, the fundamental chemistry is applicable to longer-chain peroxyacids like peroxydecanoic acid, which may offer different solubility and reactivity profiles beneficial for specific applications.

| AOP System | Activation Method | Key Reactive Species |

| Metal/Peroxyacid | Transition Metal Ions (e.g., Fe(II), Co(II)) | •OH, RC(O)O•, RC(O)OO•, Metal-oxo species (e.g., Fe(IV)) |

| UV/Peroxyacid | UV Irradiation | •OH, RC(O)O• |

| Heat/Peroxyacid | Thermal Activation | RC(O)O•, •OH |

This table summarizes AOP systems based on established peracetic acid activation methods, which are analogous for peroxydecanoic acid. mdpi.comnih.govscljs1975.com

Environmental Transformation and Degradation Pathways of Peroxydecanoic Acid

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. In the environment, factors such as temperature, moisture, and soil composition can significantly influence the degradation of peroxydecanoic acid. nih.gov

Research indicates that the thermal degradation of aliphatic peroxy acids, including peroxydecanoic acid, involves not only the primary breaking of the peroxide bond but also secondary induced chain degradation reactions. researchgate.net The rate of this degradation is influenced by the solvent in which it occurs. researchgate.net Studies on other, similar compounds have shown that elevated moisture levels and temperature can accelerate their decay in soil. nih.gov For instance, the degradation of the pesticide Dufulin was found to increase with higher temperatures, with half-life values ranging from 16.66 to 42.79 days. nih.gov

The type of soil can also play a crucial role in the abiotic degradation process. nih.gov While microbial processes are often a primary driver of degradation for many organic compounds, abiotic factors can be significant. nih.govdpi.qld.gov.au For example, studies on the toxin simplexin (B71974) showed that its breakdown in soil could be a heat-induced process rather than a result of microbial metabolism. dpi.qld.gov.au The degradation of another compound, the pesticide Dufulin, was also significantly affected by soil type. nih.gov

Catalytic decomposition is another important abiotic pathway. The presence of metal ions can catalyze the decomposition of peroxy acids. The catalytic activity for peroxydecanoic acid decomposition has been observed to decrease in the order of Mn2+ > Co2+ > Ce3+ > Cr3+ > Ni2+ > Cu2+. researchgate.net The reaction medium affects both the rate constant and the activation energy of this catalytic decomposition. researchgate.net

Photolytic and Hydrolytic Decomposition in Environmental Systems

Photolytic Decomposition

Photolytic decomposition, or photolysis, is a process where a chemical compound is broken down by photons. byjus.comdoubtnut.com This is a significant degradation pathway for many environmental contaminants. mdpi.com For instance, the photolytic degradation of the pesticide Dufulin was most effective under 100-W UV light, with a half-life of 2.27 days. nih.gov

While specific research on the direct photolysis of peroxydecanoic acid is limited, studies on similar peroxy acids provide insights. The thermal decomposition of peroxydecanoic acid in the absence of oxygen proceeds through a radical mechanism, initiated by the rupture of the O-O bond. researchgate.net In the presence of dissolved oxygen and at lower temperatures, the reaction mechanism changes, leading to the formation of carboxylic acids through a series of reactions involving aldehyde intermediates. researchgate.net

Hydrolytic Decomposition

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In mildly acidic to alkaline conditions, the hydrolysis of peroxy acids can occur through the attack of water or hydroxide (B78521) on the carbonyl carbon. rsc.org This process is reversible, though the reverse reaction requires specific conditions. rsc.org The hydrolysis of peracetic acid, a related compound, results in acetic acid and hydrogen peroxide. evonik.com The rate of hydrolysis for peroxy acids can be influenced by pH. rsc.org

Catalysts can also play a role in the hydrolytic decomposition of peroxy acids. For example, boric acid can act as a Lewis acid catalyst, associating with the peroxide group and facilitating the breakdown of the peroxy acid. rsc.org

Research on By-product Formation from Environmental Degradation

In the thermal decomposition of peroxydecanoic acid in the absence of oxygen, the primary products are the corresponding alcohol (nonan-1-ol) and other radical-derived products. researchgate.netpsu.edu When the decomposition occurs in the presence of oxygen, the corresponding carboxylic acid is a major by-product. researchgate.net

Research on the decomposition of other peroxy acids and related compounds provides further clues about potential by-products. For example, the degradation of perfluorooctanoic acid (PFOA), a persistent environmental contaminant, through various methods can yield shorter-chain perfluorocarboxylic acids, fluoride (B91410) ions, and carbon dioxide. nih.govnih.gov

The table below summarizes the degradation pathways and potential by-products of peroxydecanoic acid and related compounds based on available research.

Q & A

What are the optimal synthetic routes for peroxydecanoic acid, and how can its stability during storage be experimentally validated?

Basic Research Question

Peroxydecanoic acid is synthesized via peroxidation of decanoic acid, often using hydrogen peroxide or enzymatic catalysis. Stability is critical due to its peroxide group, which is prone to decomposition under heat, light, or trace metals. To validate stability:

- Methodology : Conduct accelerated aging studies under varying temperatures and humidity, monitoring peroxide content via iodometric titration .

- Stabilization : Add inhibitors like chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Use amber glassware and cold storage (4°C) to reduce photolytic and thermal decomposition .

How can researchers design experiments to elucidate the mechanistic role of peroxydecanoic acid in modulating bacterial transcription factors like Rns?

Advanced Research Question

Evidence from decanoic acid’s interaction with the Rns regulator suggests peroxydecanoic acid may alter DNA-binding affinity or protein stability.

- Methodology :

- Differential Scanning Fluorimetry (DSF) : Measure thermal stability shifts of Rns upon ligand binding .

- β-Galactosidase Reporter Assays : Quantify transcriptional activity at target promoters (e.g., CS3 or nlpA) under varying peroxydecanoic acid concentrations .

- Crystallography : Resolve structural changes in Rns-peroxydecanoic acid complexes to identify binding pockets .

What chromatographic techniques are most effective for quantifying peroxydecanoic acid in complex biological matrices?

Basic Research Question

Separation from structurally similar fatty acids requires high-resolution methods.

- Methodology :

- GC-MS with Derivatization : Convert peroxydecanoic acid to volatile methyl esters using BF₃-methanol. Use a polar column (e.g., DB-WAX) to resolve peroxides from decanoic acid .

- HPLC-UV/Vis with Pre-column Derivatization : Employ 2,4-dinitrophenylhydrazine (DNPH) to enhance detection sensitivity .

- Experimental Design : Use a Definitive Screening Design (DSD) to optimize mobile phase composition and temperature .

How does peroxydecanoic acid’s antimicrobial mechanism differ from decanoic acid, and what models can test its efficacy against biofilms?

Advanced Research Question

While decanoic acid disrupts membranes via proton gradient uncoupling, the peroxide moiety may introduce oxidative stress.

- Methodology :

- Comparative MIC Assays : Test both compounds against Gram-negative (e.g., P. aeruginosa) and Gram-positive (e.g., S. aureus) strains .

- Biofilm Models : Use 3D-printed biofilm reactors or microfluidic channels to assess penetration and eradication .

- ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify intracellular reactive oxygen species (ROS) in treated biofilms .

What metabolomic approaches can identify peroxydecanoic acid’s impact on cancer cell β-oxidation pathways?

Advanced Research Question

Decanoic acid alters acyl-carnitine levels and fatty acid metabolism in NSCLC; peroxydecanoic acid may amplify or perturb these effects.

- Methodology :

- LC-MS Metabolomics : Profile acyl-carnitines (e.g., C10:1) and TCA cycle intermediates in treated vs. untreated cells .

- Transcriptomic Integration : Cross-reference with RNA-seq data to identify dysregulated genes (e.g., CPT1A for carnitine palmitoyltransferase) .

- 13C-Tracing : Track labeled peroxydecanoic acid incorporation into β-oxidation metabolites .

How should researchers address contradictions in peroxydecanoic acid’s reported pro- and anti-inflammatory effects?

Advanced Research Question

Discrepancies may arise from cell type specificity, concentration thresholds, or experimental models.

- Methodology :

- Dose-Response Curves : Establish biphasic effects (e.g., hormesis) using primary macrophages and epithelial cells .

- Cytokine Multiplex Assays : Compare IL-6, TNF-α, and IL-10 levels across models to contextualize inflammatory outcomes .

- In Vivo Validation : Use murine colitis models to reconcile in vitro findings with tissue-level responses .

What electrochemical methods are suitable for studying peroxydecanoic acid’s interaction with lipid bilayers?

Basic Research Question

Its amphiphilic structure may disrupt membrane integrity or alter interfacial tension.

- Methodology :

- Electrochemical Impedance Spectroscopy (EIS) : Monitor changes in bilayer capacitance and resistance during exposure .

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess lipid packing modifications .

- Molecular Dynamics Simulations : Predict insertion dynamics into phosphatidylcholine membranes using force fields like CHARMM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.